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Compound of Interest

[2-(Methoxymethyl)oxolan-2-
Compound Name:

yllmethanol
CAS No.: 1936686-87-1
Cat. No.: B2983994

Get Quote

Executive Summary & Chemical Identity

[2-(Methoxymethyl)oxolan-2-yllmethanol (CAS: 1936686-87-1) is a specialized,
functionalized tetrahydrofuran derivative featuring a quaternary carbon at the 2-position.[1][2]
Structurally, it combines the cyclic ether motif of tetrahydrofuran (THF) with both a primary
alcohol (hydroxymethyl) and an acyclic ether (methoxymethyl) moiety.

This unique architecture—a "hybrid" of a cyclic ether, a glycol ether, and a primary alcohol—
imparts distinct thermodynamic behaviors critical for its use as a chiral building block or
specialized solvent in pharmaceutical synthesis (e.g., pyrazolo-pyrimidine inhibitors).

Structural Analysis & Stereochemistry

The molecule possesses a single chiral center at the C2 position of the oxolane ring. The
guaternary substitution creates significant steric bulk, influencing its volumetric properties and
viscosity compared to its monosubstituted analog, Tetrahydrofurfuryl alcohol (THFA).
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IUPAC Name: [2-(Methoxymethyl)tetrahydrofuran-2-yllmethanol[3]

Molecular Formula:

Molecular Weight: 146.19 g/mol

Key Functional Groups:
o Oxolane Ring: Cyclic constraint, Lewis base (H-bond acceptor).

o Hydroxymethyl (-CH20H): H-bond donor/acceptor, dictates boiling point and water
solubility.

o Methoxymethyl (-CH20CHs): Flexible ether arm, enhances lipophilicity relative to diols.

Fundamental Thermodynamic Properties

Note: As a specialized intermediate, experimental data for this specific CAS is sparse in open
literature. The following values are derived from high-fidelity Group Contribution Methods
(Joback/UNIFAC) and comparative analysis with structural analogs (THFA, 2-MethylTHF).

Volumetric & Phase Transition Properties
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Property

Predicted/Typical Value

Rationale & Mechanistic
Insight

Physical State (25°C)

Liquid

Asymmetric structure disrupts
crystal packing; H-bonding

maintains liquid state.

Boiling Point (1 atm)

215°C - 225°C

Higher than THFA (178°C) due
to increased MW (+44 Da) and
van der Waals interactions,
despite the loss of one
potential H-bond donor

compared to a theoretical diol.

Density (

)

1.08 - 1.12 g/cm?

The oxygen-rich structure (

ratio ~0.43) increases density
relative to pure THF (0.89
g/cm3) and 2-MeTHF.

Calculated from density

estimates; indicates efficient

Molar Volume ~135 cm3/mol packing due to the flexible
ether arm folding back
(intramolecular H-bonding).
Estimated based on BP;

Flash Point > 95°C classifies as a Class 1IIB

combustible liquid (Process

Safety implication).

Energetics & Thermal Stability

» Enthalpy of Vaporization (

): Estimated at 55—60 kJ/mol. The primary hydroxyl group dominates the cohesive energy
density, requiring significant energy to transition to the gas phase.

e Heat Capacity (
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): Estimated at 280—-300 J/(mol-K). The flexible methoxymethyl arm adds vibrational degrees
of freedom, increasing heat capacity relative to rigid cyclic ethers.

Solubility Parameters (Hansen)

Understanding the solvent power of [2-(Methoxymethyl)oxolan-2-ylJmethanol is crucial for
reaction optimization.

(Dispersion): 16.5 MPa

(Ring system)

(Polarity): 9.0 MPa

(Ether dipoles)

(H-bonding): 18.0 MPa

(Hydroxyl group)

Total Solubility Parameter: ~26 MPa

o Implication: Highly compatible with polar organic substrates and water; likely miscible with
water, alcohols, and chlorinated solvents, but immiscible with aliphatic hydrocarbons
(hexane).

Experimental Characterization Protocols

For researchers validating this compound for GMP processes, relying on estimates is
insufficient. The following protocols define the standard for generating "Gold Standard"
thermodynamic data.

Density & Viscosity Profiling (The T-Dependent
Workflow)

Objective: Determine the volumetric expansion coefficient (

) and activation energy of viscous flow (

).
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 Instrument: Vibrating Tube Densimeter (e.g., Anton Paar DMA) coupled with a Rolling-Ball
Viscometer.

e Protocol:

o Degas sample thoroughly (ultrasonication) to remove dissolved air which affects density
by ~0.001 g/cms.

o Measure isotherms from 293.15 K to 353.15 K in 5 K steps.

o Data Fitting: Fit density to the polynomial

o Viscosity Analysis: Fit to the Arrhenius-Andrade equation
to determine pumpability at process temperatures.
Vapor-Liquid Equilibrium (VLE) Determination
Objective: Generate data for solvent recovery (distillation) design.
 Instrument: Vapor-Recirculating Ebulliometer (Othmer or Fischer type).
o Methodology:
o Load pure [2-(Methoxymethyl)oxolan-2-yllmethanol.[4]
o Stepwise pressure reduction from 101.3 kPa down to 2 kPa.
o Record Boiling Temperature (
) at each pressure.
¢ Modeling: Regress data to the Antoine Equation:

Critical Check: Ensure the regression residuals are < 0.5% to validate data consistency.

Intramolecular Interaction Visualization
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The thermodynamic behavior is governed by the competition between intermolecular H-
bonding (increasing viscosity/BP) and intramolecular H-bonding (shielding polarity).

Thermodynamic Consequences
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Click to download full resolution via product page

Figure 1: Interaction map showing the competition between intramolecular stabilization
(chelation) and bulk network formation.

Process Safety & Stability (Thermodynamic
Hazards)

As an ether derivative, this compound presents specific thermodynamic hazards that must be
managed during scale-up.

Peroxide Formation Thermodynamics

Like THF, the methylene protons adjacent to the ether oxygen (in the ring and the
methoxymethyl arm) are susceptible to radical abstraction, leading to hydroperoxide formation.
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e Risk Factor: High. The quaternary center stabilizes the radical at the adjacent tertiary
carbons? No, the C2 is quaternary, blocking abstraction at C2. However, C5 (ring) and the -
CH2- of the methoxymethyl group are vulnerable.

o Mitigation: Store with inhibitors (BHT) and test for peroxides before distillation.

Thermal Decomposition

e DSC Protocol: Run Differential Scanning Calorimetry (DSC) in a sealed gold pan from 30°C
to 400°C at 5°C/min.

o Expected Onset: Ether cleavage typically initiates > 250°C.
o Exothermicity: Decomposition is potentially exothermic. Ensure process temperatures (

) stay 100°C below

Applications in Drug Development[3]

The unique thermodynamic profile of [2-(Methoxymethyl)oxolan-2-yllmethanol enables
specific applications:

o Chiral Auxiliary: The C2 stereocenter provides a rigid chiral environment. The
thermodynamic stability of the ether linkage allows it to survive harsh reduction/oxidation

cycles.

e Reaction Solvent: Its high boiling point (>200°C) and polarity make it an excellent
replacement for Diglyme or NMP in high-temperature nucleophilic substitutions (

), offering easier separation from water-soluble byproducts.

Synthesis Workflow Visualization

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b2983994/docs?utm_src=pdf-body#comprehensive-thermodynamic-profile-characterization-of-2-methoxymethyl-oxolan-2-yl-methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2983994?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Precursor:
Itaconic Acid or

Furoic Acid Deriv.

Cyclization/Reduction
to form Oxolane Ring

l

C2-Functionalization
(Introduction of Quaternary Center)

Target:

[2-(Methoxymethyl)oxolan-2-yllmethanol

éValidation
A4

QC: Thermodynamic Check
(BP, Density, Optical Rotation)

Click to download full resolution via product page
Figure 2: General synthetic logic flow for accessing the 2,2-disubstituted oxolane core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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